8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. A common route might include:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives.
Chlorination: Introduction of chlorine atoms at specific positions on the phenethyl and quinoline rings.
Carboxylation: Addition of the carboxylic acid group at the 3-position of the quinoline ring.
Oxidation: Formation of the 4-oxo group through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the 4-oxo group to a hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation Products: Formation of quinoline derivatives with higher oxidation states.
Reduction Products: Formation of hydroxyquinoline derivatives.
Substitution Products: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves:
Molecular Targets: Binding to bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell death in bacteria.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: A quinolone with a broader spectrum of activity.
Norfloxacin: A quinolone used to treat urinary tract infections.
Uniqueness
8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinolones.
Properties
CAS No. |
38913-43-8 |
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Molecular Formula |
C18H12Cl3NO3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
8-chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H12Cl3NO3/c19-12-5-2-9(7-14(12)21)1-3-10-4-6-13(20)16-15(10)17(23)11(8-22-16)18(24)25/h2,4-8H,1,3H2,(H,22,23)(H,24,25) |
InChI Key |
MUUDHEQLGKTRQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC2=C3C(=C(C=C2)Cl)NC=C(C3=O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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